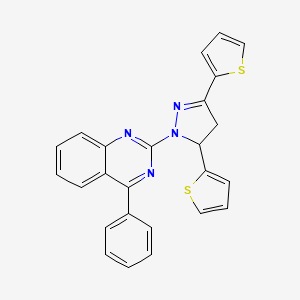

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium. This method was used to create a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, which were then characterized by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses .

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a pyrazole ring, which in the case of 1-(3,5-Diethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, is almost planar and forms dihedral angles with the isoquinoline and phenyl rings. The phenyl and pyrazole rings are twisted with respect to each other, and the molecular conformation may be influenced by weak intramolecular C—H∙∙∙N contacts. The crystal structure is further stabilized by C—H∙∙∙π contacts and π–π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions. For instance, 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline was synthesized and then reacted with aromatic aldehydes to produce Schiff bases, which upon further reaction yielded different heterocyclic compounds with potential antimicrobial activities. These reactions demonstrate the versatility of the core structure in forming a variety of derivatives with different substituents and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different substituents affects their photophysical properties, as seen in 1,3,5-triaryl-2-pyrazolines with 8-hydroxyquinolinic substituent. The electron acceptor hydroxyquinolinic fragment influences the absorption and luminescence spectra, and the specific intramolecular interactions can lead to fluorescence quenching or excited-state intramolecular proton transfer (ESIPT) reactions. These properties are important for their potential use as liquid scintillators, electro-optic materials, and in biological applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Novel oxazole and quinazolinone derivatives have been synthesized, showcasing a variety of biological activities, including anticancer effects. The synthesis involves elemental analysis and characterization techniques such as ESI-MS, 1H NMR, and 13C NMR, indicating the compounds' potential in drug discovery processes (Liu et al., 2009).

Antimicrobial and Antifungal Activities

- A series of thiazolidinone derivatives containing pyridine and quinazoline moiety were synthesized and showed significant antimicrobial and antifungal activities, suggesting their utility in developing new antimicrobial agents (Desai et al., 2020).

Anticancer Properties

- Compounds with a quinazoline backbone have been explored for their anticancer activities, demonstrating strong inhibitory effects against various cancer cell lines. This highlights the compound class's potential in anticancer drug development (Ansari & Khan, 2017).

Photophysical Studies

- Dihydroquinazolinone derivatives have been synthesized and characterized, with studies on their photophysical properties indicating significant solvent polarity-dependent changes. This suggests applications in materials science, particularly in designing molecules with tailored optical properties (Pannipara et al., 2017).

Wirkmechanismus

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have been studied for their diverse physiological and pharmacological activities .

Mode of Action

Pyrazole derivatives have been reported to interact with various biological targets, leading to a wide range of drug-like properties .

Biochemical Pathways

Pyrazole derivatives have been associated with numerous physiological and pharmacological activities, suggesting that they may affect a variety of biochemical pathways .

Pharmacokinetics

The molecular formula of the compound is c12h11n3s3 , which could provide some insights into its potential bioavailability.

Result of Action

Pyrazole derivatives have been associated with a wide range of physiological and pharmacological activities .

Eigenschaften

IUPAC Name |

2-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4S2/c1-2-8-17(9-3-1)24-18-10-4-5-11-19(18)26-25(27-24)29-21(23-13-7-15-31-23)16-20(28-29)22-12-6-14-30-22/h1-15,21H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUHETHOCWJLNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CS2)C3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5)C6=CC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-di(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B3007979.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)

![(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3007987.png)

![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B3007993.png)

![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3007994.png)

![4-butoxy-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3007996.png)